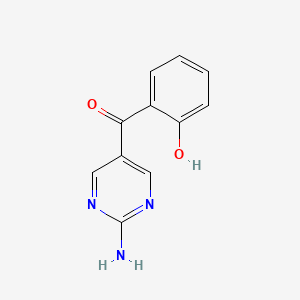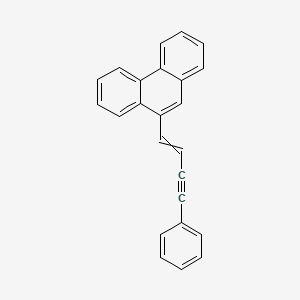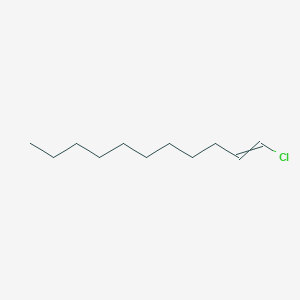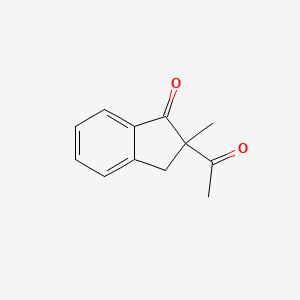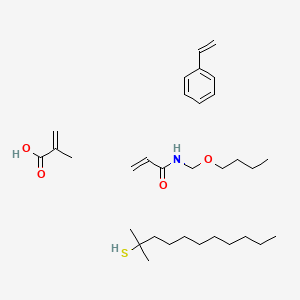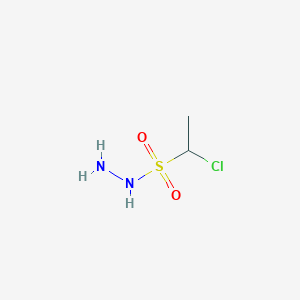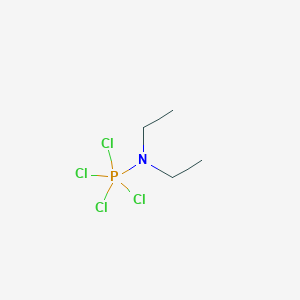
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine: is a chemical compound with the molecular formula C4H10Cl4NP It contains a phosphorus atom bonded to four chlorine atoms and a nitrogen atom, which is further bonded to two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine typically involves the reaction of phosphorus pentachloride (PCl5) with diethylamine (C4H11N). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PCl5+C4H11N→C4H10Cl4NP+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or amines.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phosphoramines.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.
Reduction Reactions: Products include phosphines and other reduced phosphorus compounds.
Applications De Recherche Scientifique
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their reactivity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,1-Tetrachloro-N,N-dimethyl-lambda~5~-phosphanamine
- 1,1,1,1-Tetrachloro-N,N-diethylphosphoramide
- 1,1,1,1-Tetrachloro-N,N-dipropyl-lambda~5~-phosphanamine
Comparison
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine is unique due to its specific substitution pattern and the presence of ethyl groups. This structural feature can influence its reactivity, solubility, and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
64265-89-0 |
|---|---|
Formule moléculaire |
C4H10Cl4NP |
Poids moléculaire |
244.9 g/mol |
Nom IUPAC |
N-ethyl-N-(tetrachloro-λ5-phosphanyl)ethanamine |
InChI |
InChI=1S/C4H10Cl4NP/c1-3-9(4-2)10(5,6,7)8/h3-4H2,1-2H3 |
Clé InChI |
KJVPZHICJNDOKK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



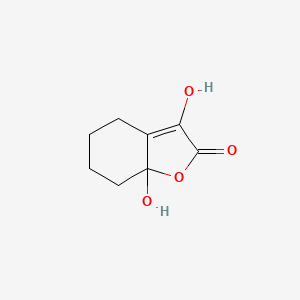
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
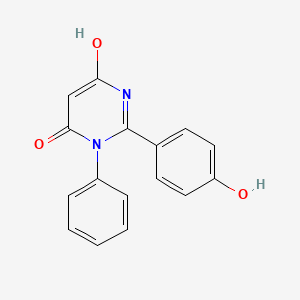
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
